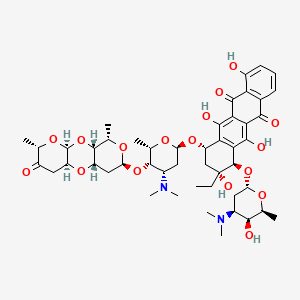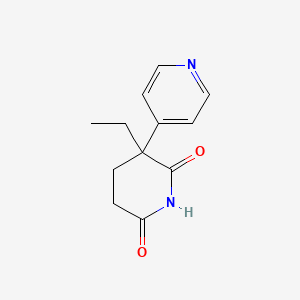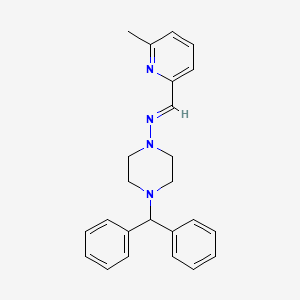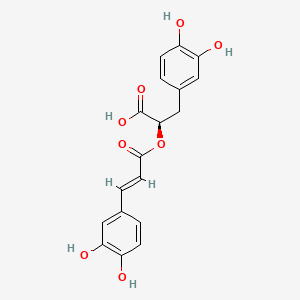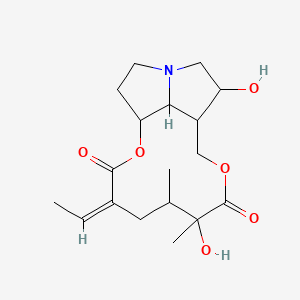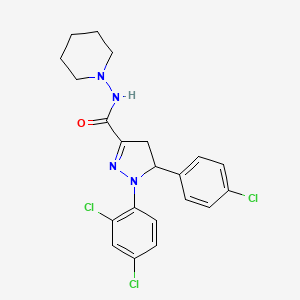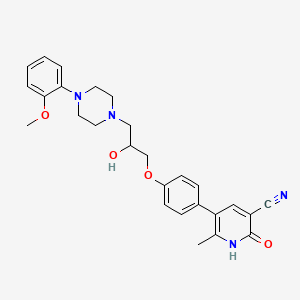
Saterinone
Descripción general
Descripción
Saterinone is a dual-action drug that combines both alpha-1 blocking vasodilatory property and phosphodiesterase III (PDE III) inhibition-mediated inotropism . PDE III inhibitors are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .
Molecular Structure Analysis
This compound has a complex molecular structure with a molecular formula of C27H30N4O4 . It includes a pyridine ring, an amide group, and an ether linkage . The exact mass is 474.23 and the molecular weight is 474.560 .Aplicaciones Científicas De Investigación
Saterinone: Un análisis exhaustivo de las aplicaciones de la investigación científica
Agente cardiotónico: This compound es conocido por su función como agente cardiotónico, lo que significa que tiene la capacidad de aumentar la contractilidad de los músculos del corazón. Esta propiedad es particularmente beneficiosa en el tratamiento de la insuficiencia cardíaca, donde mejorar el rendimiento del músculo cardíaco puede ser crucial.
Inhibición de la fosfodiesterasa III (PDE III): Como inhibidor de la PDE III, this compound desempeña un papel significativo en el aumento de la contractilidad del corazón y la producción de efectos inotrópicos positivos, que son esenciales para el manejo de la insuficiencia cardíaca congestiva crónica descompensada aguda.
Efectos vasodilatadores: La propiedad de bloqueo alfa-1 de this compound contribuye a sus efectos vasodilatadores, ayudando a reducir la resistencia vascular y a ayudar en el manejo de afecciones como la hipertensión.
Farmacología enantiomérica: La investigación sobre los enantiómeros de this compound, R(+)-saterinone y S(−)-saterinone, ha demostrado que estos isómeros estereo pueden exhibir diferentes actividades farmacológicas, lo que podría conducir a aplicaciones terapéuticas más específicas.
Farmacología comparativa: La comparación de this compound con otros inhibidores de la fosfodiesterasa proporciona información sobre su perfil farmacológico único y sus posibles ventajas sobre otros agentes en escenarios clínicos específicos.
Manejo de la insuficiencia cardíaca: El mecanismo de doble acción de this compound, que combina la inhibición de la PDE III con los efectos vasodilatadores, lo convierte en una opción valiosa para el tratamiento intravenoso de pacientes con insuficiencia cardíaca congestiva crónica descompensada.
Para obtener información más detallada sobre cada aplicación, se recomienda realizar más investigaciones y lecturas utilizando las referencias proporcionadas .
Mecanismo De Acción
Target of Action
Saterinone is a potent and selective inhibitor of phosphodiesterase III (PDE III) and a potent antagonist of the vascular α-1-adrenoceptor . These are the primary targets of this compound and play a crucial role in its mechanism of action.
Mode of Action
This compound interacts with its targets by inhibiting the activity of PDE III and antagonizing the vascular α-1-adrenoceptor . This dual-action results in both vasodilation (due to α-1 adrenoceptor blocking) and increased cardiac contractility (due to PDE III inhibition) .
Biochemical Pathways
This compound affects the cyclic adenosine monophosphate (cAMP) pathway . By inhibiting PDE III, an enzyme that breaks down cAMP, this compound increases the levels of cAMP . Elevated cAMP levels lead to increased cardiac contractility and vasodilation .
Pharmacokinetics
It is known that pde iii inhibitors like this compound are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .
Result of Action
The increased cardiac contractility and vasodilation resulting from this compound’s action can help improve the condition of patients with decompensated chronic congestive heart failure . By increasing the force of contraction of the heart and dilating the blood vessels, this compound helps to improve blood flow and reduce the workload on the heart .
Safety and Hazards
Propiedades
IUPAC Name |
5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEKLDFUYOZELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883106 | |
| Record name | Saterinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102669-89-6 | |
| Record name | Saterinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saterinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SATERINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


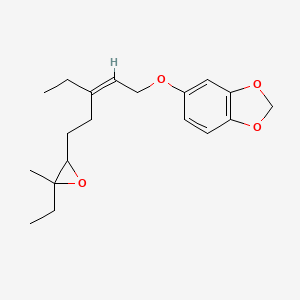
![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)
![2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine](/img/structure/B1680707.png)
![4-Amino-1-[(2r,3s,4s,5r)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1680708.png)


